LEI-101

Pharmacokinetics Oral bioavailability CB2 receptor agonist

LEI-101 is the uniquely peripherally restricted, orally bioavailable CB2 partial agonist. With ~100-fold selectivity over CB1 and a clean profile—no interaction with hFAAH, MAGL, DAGL, NAPE-PLD, or serine hydrolases—it eliminates confounding endocannabinoid modulation. Unlike CNS-penetrant comparators (HU-308, JWH-133, AM1241), LEI-101 isolates peripheral CB2 functions without central effects even at 60 mg/kg p.o. Validated in cisplatin-induced nephrotoxicity: dose-dependent prevention of renal dysfunction and morphological damage. High oral bioavailability (~100% in rats) supports repeated daily dosing without injection stress. Ideal for chronic disease models—CKD, IBD, metabolic syndrome—requiring consistent peripheral target engagement. Choose LEI-101 for unambiguous peripheral CB2 pharmacology.

Molecular Formula C23H26ClFN4O4S
Molecular Weight 508.9934
CAS No. 1228660-00-1
Cat. No. B608512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLEI-101
CAS1228660-00-1
SynonymsLEI101;  LEI 101;  LEI-101
Molecular FormulaC23H26ClFN4O4S
Molecular Weight508.9934
Structural Identifiers
SMILESO=C1N(C2CC2)C(CN1CC3=CC=C(C4=NC(CN(CC5)CCS5(=O)=O)=C(F)C=C4)C=C3)=O.[H]Cl
InChIInChI=1S/C23H25FN4O4S.ClH/c24-19-7-8-20(25-21(19)14-26-9-11-33(31,32)12-10-26)17-3-1-16(2-4-17)13-27-15-22(29)28(23(27)30)18-5-6-18;/h1-4,7-8,18H,5-6,9-15H2;1H
InChIKeyAPLLNJWPLUIBCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LEI-101 (CAS 1228660-00-1): CB2 Receptor Agonist for Preclinical Research


LEI-101, or 3-cyclopropyl-1-(4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl)imidazolidine-2,4-dione, is a synthetic, orally bioavailable, and peripherally restricted selective cannabinoid CB2 receptor partial agonist [1]. It exhibits ~100-fold binding selectivity for CB2 over CB1 receptors and lacks significant activity against endocannabinoid hydrolases (hFAAH, MAGL, DAGL, NAPE-PLD) or serine hydrolases [1][2].

Why LEI-101 Cannot Be Readily Replaced by Other CB2 Agonists in Research


Despite a crowded field of CB2 agonists (e.g., HU-308, JWH-133, AM1241, GW405833), LEI-101 stands apart due to its uniquely balanced profile of high oral bioavailability, profound peripheral restriction (minimal brain penetration), and lack of CNS-mediated effects even at high doses [1]. Many CB2 agonists either suffer from poor oral absorption, limited selectivity, or CNS penetration that confounds in vivo interpretation [2]. The quantitative evidence below demonstrates exactly where LEI-101 diverges from comparators in ways that directly impact experimental design and procurement decisions.

Quantitative Differentiation: LEI-101 vs. Comparator CB2 Agonists


Oral Bioavailability: LEI-101 vs. Typical CB2 Agonists

LEI-101 demonstrates excellent oral bioavailability in mice, achieving high plasma and tissue concentrations with a plasma protein binding fraction unbound of 0.44 [1]. In contrast, many CB2 agonists exhibit poor oral absorption, limiting their utility in chronic dosing models. While direct comparative oral bioavailability data for HU-308, JWH-133, or AM1241 are sparse in the literature, the qualitative deficiency of oral absorption is a well-recognized limitation for numerous cannabinoid receptor ligands [2].

Pharmacokinetics Oral bioavailability CB2 receptor agonist

CB2/CB1 Selectivity: LEI-101 vs. JWH-133 and HU-308

LEI-101 exhibits ~100-fold selectivity for CB2 over CB1 in binding assays (hCB2R pKi = 7.5; hCB1R pKi < 5) [1]. In comparison, JWH-133 shows ~200-fold selectivity (Ki CB2 = 3.4 nM; Ki CB1 = 677 nM) [2], while HU-308 displays >440-fold selectivity (Ki CB2 = 22.7 nM; Ki CB1 > 10,000 nM) [3]. Although JWH-133 and HU-308 appear more selective, LEI-101's selectivity is sufficient to avoid CB1-mediated CNS effects and is complemented by its superior oral bioavailability and peripheral restriction [4].

CB2 selectivity CB1 receptor Binding affinity

Peripheral Restriction and CNS Side-Effect Profile: LEI-101 vs. GW405833

LEI-101 achieves minimal brain penetration and does not induce CNS-mediated effects in the mouse tetrad assay at doses up to 60 mg/kg p.o. [1]. GW405833, despite high CB2 affinity (Ki = 3.92 nM), exhibits non-competitive CB1 antagonist activity and produces analgesic effects via a CB1-dependent mechanism, indicating significant CNS involvement [2]. LEI-101's peripheral restriction is confirmed by tissue distribution studies showing highest concentrations in kidney and liver with lowest levels in brain [1].

Peripheral restriction CNS penetration CB1-mediated side effects

In Vivo Efficacy in Cisplatin-Induced Nephrotoxicity: LEI-101 vs. HU-308

Both LEI-101 and HU-308 have demonstrated protective effects in cisplatin-induced nephrotoxicity models. LEI-101 (3 or 10 mg/kg p.o. or i.p.) dose-dependently prevented kidney dysfunction and morphological damage, with effects absent in CB2 knockout mice [1]. HU-308 (5 mg/kg i.p.) also ameliorated renal function and reduced inflammation markers [2]. However, LEI-101's oral efficacy at 3 mg/kg provides a practical advantage for chronic dosing studies compared to HU-308, which requires intraperitoneal administration in published nephroprotection studies [2].

Nephroprotection Cisplatin toxicity Kidney disease

hERG Liability: LEI-101 vs. CB2 Agonists with Cardiac Safety Concerns

LEI-101 exhibits a favorable cardiac safety profile with a pKi of less than 4 for the hERG potassium channel [1][2]. While systematic hERG data for many CB2 agonists are not routinely published, the low hERG activity of LEI-101 reduces the risk of QT prolongation—a critical consideration for compounds intended for in vivo studies. In contrast, some cannabinoid receptor ligands have been associated with hERG inhibition [3].

hERG Cardiac safety Potassium channel

Recommended Application Scenarios for LEI-101 in Preclinical Research


Chronic Oral Dosing Studies of CB2-Mediated Effects in Inflammatory or Oxidative Stress Models

LEI-101's excellent oral bioavailability and low plasma protein binding enable repeated daily oral dosing without injection-related stress [1]. This is particularly advantageous for long-term studies in models of chronic kidney disease, inflammatory bowel disease, or metabolic syndrome, where consistent target engagement is required [2].

Studies Requiring Peripheral CB2 Activation Without CNS Confounds

Because LEI-101 is peripherally restricted (minimal brain penetration) and does not induce CB1-mediated CNS effects even at high doses (60 mg/kg p.o.), it is the compound of choice for experiments aimed at isolating peripheral CB2 receptor functions [1]. This is critical for dissecting the roles of peripheral vs. central CB2 receptors in pain, inflammation, and tissue protection [3].

Nephroprotection and Renal Injury Models

LEI-101 has been validated in a cisplatin-induced nephrotoxicity mouse model, where it dose-dependently prevented kidney dysfunction and morphological damage [1]. Researchers investigating CB2-mediated renal protection can leverage this established efficacy data, using LEI-101 as a tool compound to explore mechanisms of action and combination therapies [4].

Studies Where Off-Target Activity on Endocannabinoid Enzymes Must Be Avoided

LEI-101 lacks significant interaction with hFAAH, MAGL, DAGL, and NAPE-PLD, and does not inhibit serine hydrolases in activity-based protein profiling [1]. This clean profile makes it a superior choice over less selective CB2 agonists that may inadvertently modulate endocannabinoid tone, confounding data interpretation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for LEI-101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.